6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
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Description
6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C19H17F3N2O4S and its molecular weight is 426.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The chemical compound 6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is part of a broader class of compounds that have been studied for various synthetic methodologies and applications in scientific research. Notably, an efficient and facile synthesis of 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-ones, which are closely related to the compound , has been reported. These compounds were synthesized from aromatic aldehydes, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione, and urea under different conditions, achieving excellent yields. The use of p-toluenesulfonic acid as a catalyst was particularly efficient for obtaining the tetrahydropyrimidin-2(1H)-one derivative, highlighting a straightforward approach with short reaction times and simple setups (Liang-ce et al., 2016).
Structural and Electronic Properties
Further research on pyrimidine derivatives, including those with trifluoromethyl groups, has explored their structural and electronic properties. Synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid demonstrated the reactivity of 4-(trifluoromethyl)pyrimidin-2(1H)-ones towards trimethylsilyl cyanide, leading to Michael-like 1,4-conjugate hydrocyanation adducts. These compounds were used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues, showcasing the potential for developing novel bioactive molecules with distinct electronic and structural features (Sukach et al., 2015).
Potential Biological Activities
The compound's scaffold is also explored for potential biological activities. For instance, 4-hydroxyphenyl substituted thiopyrimidine derivatives, which share structural similarities, were synthesized and evaluated for their antioxidant activities. These compounds demonstrated significant free radical scavenging abilities, comparable to standard antioxidants like α-tocopherol and trolox. Such findings suggest the potential for the compound to possess or be modified to exhibit biological activities (Akbas et al., 2018).
Properties
IUPAC Name |
4-hydroxy-6-(4-prop-2-enoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-2-9-28-12-7-5-11(6-8-12)15-14(16(25)13-4-3-10-29-13)18(27,19(20,21)22)24-17(26)23-15/h2-8,10,14-15,27H,1,9H2,(H2,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFERFOGTJPLYJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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